

# Chemical and physical properties of 2-amino-5-methoxytetralin HCl

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## Compound of Interest

Compound Name: 2-amino-5-methoxytetralin HCl

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An In-depth Technical Guide to (S)-2-amino-5-methoxytetralin HCl: Properties, Synthesis, and Applications

## Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a synthetic compound of significant interest within the fields of medicinal chemistry and pharmacology.<sup>[1]</sup> It is not a naturally occurring molecule but serves as a crucial chiral intermediate in the synthesis of various pharmacologically active compounds.<sup>[2]</sup> Its primary recognition comes from its role as a key building block for Rotigotine, a non-ergot dopamine agonist used in the treatment of Parkinson's disease.<sup>[3][4]</sup> The 2-aminotetralin scaffold is a conformationally restricted analog of dopamine, making it a valuable pharmacophore for designing ligands that target dopamine receptors.<sup>[5]</sup> Furthermore, the broader class of 5-substituted-2-aminotetralins has been explored for developing selective agonists for serotonin 5-HT1 receptors, highlighting the versatility of this chemical motif in drug discovery.<sup>[6]</sup>

This guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, pharmacological significance, and safety protocols associated with (S)-2-amino-5-methoxytetralin HCl, intended for researchers and professionals in drug development.

## Chemical and Physical Properties

**(S)-2-amino-5-methoxytetralin HCl** is typically supplied as a white to off-white solid.[7][8] Its chemical identity and core physical characteristics are summarized in the table below. Proper storage is critical to maintain its integrity; the compound should be kept at 4°C, sealed, and protected from moisture.[8] For solutions in solvent, storage at -80°C is recommended for up to six months.[7][8]

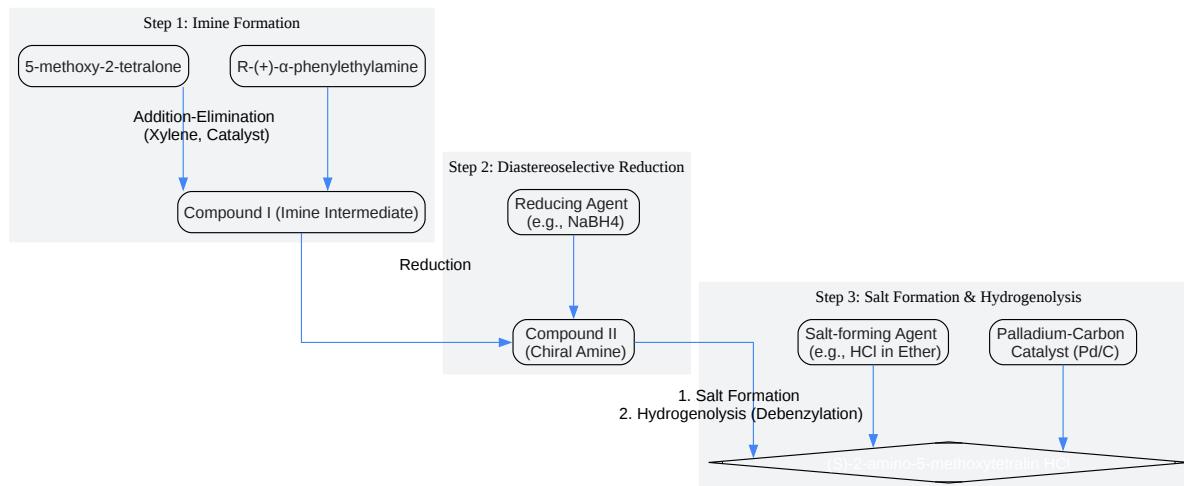
Property	Value	Source(s)
IUPAC Name	(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride	[9]
CAS Number	58349-17-0	[1][7][9]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> CINO	[1][7][9]
Molecular Weight	213.70 g/mol	[1][7][9]
Appearance	White to off-white solid	[7][8]
Melting Point	273.7 - 274.1 °C	[7]
Boiling Point	295.7 °C at 760 mmHg	[7]
Purity	Typically ≥99%	[8][10][11]

## Synthesis and Manufacturing

The synthesis of **(S)-2-amino-5-methoxytetralin HCl** with high enantiomeric purity is crucial for its use in producing stereospecific drugs. Conventional methods often relied on the resolution of a racemic mixture, which is inherently inefficient, with a maximum theoretical yield of 50%.<sup>[5]</sup> Modern approaches focus on asymmetric synthesis to overcome this limitation, offering higher yields and purity.

## Preferred Method: Asymmetric Induction Synthesis

An efficient and scalable method involves asymmetric induction, which can achieve yields of approximately 68.7% with an enantiomeric excess (optical purity) of 99.9%.<sup>[10][11]</sup> This process is favored for industrial production due to its short synthetic path, lower cost, and reduced environmental impact.<sup>[10]</sup> The workflow is outlined below.

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Caption: Asymmetric synthesis workflow for **(S)-2-amino-5-methoxytetralin HCl**.

#### Experimental Protocol: Asymmetric Induction

This protocol is a synthesized representation based on patented methodologies.[\[10\]](#)[\[11\]](#)

- Step 1: Synthesis of Compound I (Imine)
  - Charge a reaction vessel with 5-methoxy-2-tetralone (1 molar equivalent), R-(+)-α-phenylethylamine (1.25-2 molar equivalents), a catalyst such as isopropyl titanate, and a

suitable solvent (e.g., xylene).[10]

- Heat the mixture to reflux under a nitrogen atmosphere until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Cool the reaction mixture and process it through an aqueous workup to isolate the crude imine intermediate (Compound I).
- Step 2: Synthesis of Compound II (Chiral Amine)
  - Dissolve the crude Compound I in a solvent such as methanol or ethanol and cool the solution to a low temperature (e.g., -30°C to 20°C).[11]
  - Slowly add a reducing agent, such as sodium borohydride (NaBH<sub>4</sub>), maintaining the low temperature. The choice of reducing agent and conditions is critical for achieving high diastereoselectivity.
  - After the reduction is complete, quench the reaction and perform an extraction to isolate the diastereomerically enriched amine (Compound II).
- Step 3: Synthesis of (S)-2-amino-5-methoxytetralin HCl
  - Dissolve Compound II in a solvent like ethyl acetate.
  - Add a solution of hydrogen chloride in an ether or ethyl acetate to precipitate the hydrochloride salt of Compound II.[10]
  - Isolate the salt by filtration.
  - Perform catalytic hydrogenolysis on the salt using a palladium-carbon (Pd/C) catalyst under a hydrogen atmosphere.[10][11] This step cleaves the α-phenylethyl chiral auxiliary.
  - Upon completion, filter off the catalyst and crystallize the final product, (S)-2-amino-5-methoxytetralin HCl, from the solution.

## Alternative Method: Resolution via Diastereomeric Salt Formation

An alternative route involves the synthesis of racemic 2-amino-5-methoxytetralin, followed by resolution using a chiral resolving agent.[5]

- Reductive Amination: Racemic 2-amino-5-methoxytetralin is first synthesized by the reductive amination of 5-methoxy-2-tetralone using aqueous ammonia and a Raney Nickel catalyst.[5]
- Diastereomeric Salt Formation: The racemate is then treated with a chiral acid, such as (S)-mandelic acid, in a suitable solvent. This forms two diastereomeric salts with different solubilities.
- Separation and Liberation: The less soluble salt, corresponding to the desired (S)-enantiomer, selectively crystallizes out and is separated by filtration. The purified salt is then treated with a base to liberate the free amine, which is subsequently converted to the hydrochloride salt.

While this method can produce material with high enantiomeric purity (e.g., 99.7% ee), the overall yield is significantly lower (around 29%) compared to asymmetric synthesis, making it less economically viable for large-scale production.[5]

## Pharmacological Profile and Applications

The primary utility of (S)-2-amino-5-methoxytetralin HCl lies in its stereospecific structure, which is foundational for targeting specific neuroreceptors.



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Caption: Role as a precursor for Dopamine D2 receptor agonists.

## Dopamine D2 Receptor Agonists

The (S)-enantiomer is a critical intermediate for potent dopamine D2 agonists, most notably Rotigotine and the clinical candidate N-0923.[3][5] These drugs are effective in managing the symptoms of Parkinson's disease by mimicking the action of dopamine in the brain. The

stereochemistry is paramount; the biological activity resides almost exclusively in the (S)-enantiomer.

Conversely, derivatives of the (R)-enantiomer have been shown to act as antagonists or even inverse agonists at the dopamine D2A receptor, demonstrating the profound impact of stereochemistry on pharmacological function.[\[12\]](#)

## Serotonin 5-HT Receptor Ligands

The 5-substituted-2-aminotetralin scaffold is not limited to dopamine receptors. Research has demonstrated that compounds with this core structure can exhibit high affinity and agonist activity at various serotonin 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D. [\[6\]](#) This opens avenues for the development of novel therapeutics for conditions such as anxiety, depression, and migraine, where these receptors play a key role.

## Analytical Methodologies

To ensure the quality and purity of **(S)-2-amino-5-methoxytetralin HCl**, particularly for pharmaceutical applications, rigorous analytical testing is required.

- High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity and quantifying impurities. A certificate of analysis for one batch showed a purity of 99.98% by HPLC.[\[8\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure and integrity of the molecule, as referenced in synthesis patents.[\[10\]](#)
- Chiral Chromatography: Chiral HPLC or SFC is essential for determining the enantiomeric excess (ee) to ensure the compound meets stereochemical purity requirements.

## Protocol: Purity Determination by Reverse-Phase HPLC (Illustrative)

- System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ) with a UV detector set to an appropriate wavelength (e.g., 220 nm or 275 nm).

- Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) as Solvent A and an organic solvent (e.g., acetonitrile or methanol) as Solvent B.
- Sample Preparation: Accurately weigh and dissolve the **(S)-2-amino-5-methoxytetralin HCl** sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration (e.g., 0.5 mg/mL).
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 µL.
  - Gradient: Start with a low percentage of Solvent B, and run a linear gradient to a high percentage of Solvent B over 15-20 minutes to elute the main peak and any impurities.
- Data Analysis: Integrate the peak areas of the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

## Safety and Handling

**(S)-2-amino-5-methoxytetralin HCl** is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory or manufacturing setting.[\[7\]](#)[\[9\]](#)

Hazard Class	GHS Classification	Source(s)
Acute Toxicity	Category 3 / 4 (Oral) - Toxic or Harmful if swallowed	[7][9]
Skin	Category 2 - Causes skin irritation	[7]
Eyes	Category 1 / 2A - Causes serious eye damage/irritation	[7]
Respiratory	STOT SE 3 - May cause respiratory irritation	[7]
Sensitization	Skin Sens. 1 - May cause an allergic skin reaction	[9]
Organ Toxicity	STOT SE 1 - Causes damage to organs	[9]
Environmental	Aquatic Chronic 4 - May cause long lasting harmful effects to aquatic life	[9]

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[7]
  - Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

## First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
- Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]

## Conclusion

**(S)-2-amino-5-methoxytetralin HCl** is a well-characterized compound with defined chemical and physical properties. Its true value is realized in its application as a high-purity, stereospecific intermediate for the synthesis of advanced pharmaceutical agents, particularly dopamine D2 agonists. The development of efficient asymmetric synthesis routes has made its production scalable and economically feasible, paving the way for its use in life-saving medicines. A thorough understanding of its properties, synthesis, and handling requirements is essential for any researcher or organization working with this important molecule.

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